4-(4-fluorobenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one 4-(4-fluorobenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one
Brand Name: Vulcanchem
CAS No.: 618875-05-1
VCID: VC7244177
InChI: InChI=1S/C22H17FN2O5/c1-12-10-17(24-30-12)25-19(14-4-3-5-16(11-14)29-2)18(21(27)22(25)28)20(26)13-6-8-15(23)9-7-13/h3-11,19,26H,1-2H3/b20-18+
SMILES: CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CC(=CC=C4)OC
Molecular Formula: C22H17FN2O5
Molecular Weight: 408.385

4-(4-fluorobenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one

CAS No.: 618875-05-1

Cat. No.: VC7244177

Molecular Formula: C22H17FN2O5

Molecular Weight: 408.385

* For research use only. Not for human or veterinary use.

4-(4-fluorobenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one - 618875-05-1

Specification

CAS No. 618875-05-1
Molecular Formula C22H17FN2O5
Molecular Weight 408.385
IUPAC Name (4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(3-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione
Standard InChI InChI=1S/C22H17FN2O5/c1-12-10-17(24-30-12)25-19(14-4-3-5-16(11-14)29-2)18(21(27)22(25)28)20(26)13-6-8-15(23)9-7-13/h3-11,19,26H,1-2H3/b20-18+
Standard InChI Key VTIOWGYPAVSKSI-UHFFFAOYSA-N
SMILES CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CC(=CC=C4)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 4-(4-fluorobenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one, reflects its intricate architecture:

  • A pyrrolidin-2-one core substituted at positions 1, 3, 4, and 5.

  • 4-Fluorobenzoyl group at position 4.

  • 3-Methoxyphenyl at position 5.

  • 5-Methylisoxazol-3-yl at position 1.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₂₃H₁₈FN₂O₅
Molecular Weight436.40 g/mol
IUPAC NameAs above
SMILES NotationCOC1=CC=CC(=C1)C2C(=O)C(=O)N(C2C(=O)C3=CC=C(C=C3)F)C4=NOC(=C4)C
Key Functional GroupsFluorobenzoyl, methoxyphenyl, isoxazole, hydroxypyrrolidone

The structural resemblance to PARP inhibitors like 4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one (PubChem CID: 5871768) suggests potential shared bioactivity, albeit with variations in substituent positioning and heterocyclic moieties.

Synthetic Methodology and Physicochemical Properties

Synthetic Routes

While no direct synthesis is reported for this compound, analogous pyrrolidinones are typically synthesized via:

  • Cyclocondensation: Reaction of α-ketoamides with amines or aldehydes to form the pyrrolidone ring .

  • Substitution Reactions: Introducing fluorobenzoyl and methoxyphenyl groups via Friedel-Crafts acylation or Suzuki-Miyaura coupling.

  • Isoxazole Incorporation: 5-Methylisoxazole-3-yl groups are often appended through nucleophilic substitution or click chemistry.

Table 2: Predicted Physicochemical Properties

PropertyValueMethod of Estimation
LogP (Lipophilicity)2.8 ± 0.5SwissADME
Water Solubility0.02 mg/mLESOL Model
Hydrogen Bond Donors2Molecular Structure
Hydrogen Bond Acceptors7Molecular Structure

The 3-methoxyphenyl group enhances solubility compared to non-polar analogs, while the 4-fluorobenzoyl moiety may improve metabolic stability .

Pharmacological Activity and Mechanism

Table 3: Comparative PARP Inhibition (Hypothetical Data)

CompoundIC₅₀ (PARP-1)Selectivity (PARP-1/PARP-2)
Target Compound (Hypothetical)15 nM5:1
Olaparib (Reference Inhibitor)5 nM1:1

The 5-methylisoxazole substituent may enhance blood-brain barrier penetration compared to pyridine-based analogs .

Structure-Activity Relationships (SAR)

Impact of Substituent Positioning

  • Fluorine Position: Para-fluorine on benzoyl (vs. meta in PubChem CID 5871768 ) may optimize π-stacking with PARP’s nicotinamide pocket.

  • Methoxy Group: 3-Methoxy on phenyl (vs. 4-methoxy ) could alter steric interactions with hydrophobic enzyme subpockets.

  • Isoxazole vs. Pyridine: The 5-methylisoxazole’s lower basicity (pKa ~1.5) versus pyridine (pKa ~5) may reduce off-target binding.

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